molecular formula C10H8FNO2 B2917159 4-fluoro-7-methyl-1H-indole-3-carboxylic acid CAS No. 1268053-38-8

4-fluoro-7-methyl-1H-indole-3-carboxylic acid

Cat. No.: B2917159
CAS No.: 1268053-38-8
M. Wt: 193.177
InChI Key: WLGAKRGZGMKCSX-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

4-fluoro-7-methyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications .

Scientific Research Applications

4-fluoro-7-methyl-1H-indole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-fluoro-7-methyl-1H-indole-3-carboxylic acid involves its interaction with various molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This can lead to the modulation of enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-7-methyl-1H-indole-3-carboxylic acid is unique due to the presence of both a fluorine atom and a methyl group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the methyl group influences its solubility and interaction with biological targets .

Biological Activity

4-Fluoro-7-methyl-1H-indole-3-carboxylic acid is a synthetic compound belonging to the indole family, characterized by its unique molecular structure, which includes a fluorine atom, a methyl group, and a carboxylic acid functional group. Its molecular formula is C10H8FNO2, with a molecular weight of approximately 193.18 g/mol. This compound has garnered attention for its potential biological activities, particularly as an enzyme inhibitor and in influencing cell signaling pathways.

Biological Significance

Research indicates that compounds within the indole family often exhibit significant biological functions, including anti-inflammatory , anticancer , and antimicrobial properties. The presence of the fluorine atom in this compound may enhance its biological efficacy by improving binding affinity to target proteins, making it a promising candidate for drug development.

The biological activity of this compound is attributed to its interaction with various biological macromolecules. Studies suggest that it may inhibit specific enzymes or receptors, leading to therapeutic effects. Understanding these interactions is crucial for developing targeted therapies that exploit these pathways effectively.

Enzyme Inhibition

This compound has been studied for its potential role as an enzyme inhibitor. In particular, it has shown promise in inhibiting enzymes involved in metabolic pathways relevant to diseases such as cancer and tuberculosis. For instance, its analogs have demonstrated significant activity against Mycobacterium tuberculosis (Mtb), suggesting that modifications to the indole structure can enhance antimicrobial efficacy .

Anticancer Activity

The compound has also been evaluated for anticancer properties. Indole derivatives are known for their ability to induce apoptosis in cancer cells and inhibit tumor growth. Studies have shown that this compound can exert cytotoxic effects on various cancer cell lines, potentially through mechanisms involving cell cycle arrest and apoptosis induction .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesUnique Aspects
4-FluoroindoleLacks carboxylic acid groupMore basic indole structure
7-MethylindoleLacks fluorine and carboxylic acidLess reactive due to absence of electronegative atoms
4-Fluoro-7-methylindole-3-carboxylic acidSimilar but may differ in additional substituentsPotentially different biological activity

The combination of a fluorine atom and a carboxylic acid group in this compound enhances its reactivity and potential applications in medicinal chemistry compared to its analogs.

Case Studies

Several studies have focused on the synthesis and biological evaluation of indole derivatives, including this compound:

  • Antimycobacterial Activity : A study demonstrated that analogs of this compound exhibited potent activity against Mtb, with some showing sub-micromolar activities and low cytotoxicities in Vero cells. The modifications made to the carboxylic moiety significantly improved both activity and selectivity against bacterial targets .
  • Cytotoxicity Against Cancer Cell Lines : In vitro studies revealed that this compound could induce significant cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism appears to involve apoptosis and cell cycle disruption .

Properties

IUPAC Name

4-fluoro-7-methyl-1H-indole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c1-5-2-3-7(11)8-6(10(13)14)4-12-9(5)8/h2-4,12H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLGAKRGZGMKCSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)F)C(=CN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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